molecular formula C19H18FNO3 B13565333 (3S,4R)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid

(3S,4R)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid

Katalognummer: B13565333
Molekulargewicht: 327.3 g/mol
InChI-Schlüssel: LQTMIZMKLTUGCF-DLBZAZTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4R)-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a benzyl group at position 1, a 4-fluorophenyl substituent at position 4, and a carboxylic acid moiety at position 2. Its stereochemistry (3S,4R) is critical for its biological and physicochemical properties. The compound is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators due to its rigid piperidine scaffold and functional groups .

Eigenschaften

Molekularformel

C19H18FNO3

Molekulargewicht

327.3 g/mol

IUPAC-Name

(3S,4R)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C19H18FNO3/c20-15-8-6-14(7-9-15)16-10-18(22)21(12-17(16)19(23)24)11-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,23,24)/t16-,17+/m0/s1

InChI-Schlüssel

LQTMIZMKLTUGCF-DLBZAZTESA-N

Isomerische SMILES

C1[C@H]([C@@H](CN(C1=O)CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F

Kanonische SMILES

C1C(C(CN(C1=O)CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is typically formed through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone or an amino alcohol.

    Introduction of the Benzyl and Fluorophenyl Groups: The benzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and fluorophenyl halides as reagents.

    Oxidation and Carboxylation: The final steps involve the oxidation of the piperidine ring to introduce the ketone group and the carboxylation of the resulting intermediate to form the carboxylic acid.

Industrial Production Methods: Industrial production of rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid typically involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation, high-pressure reactions, and automated synthesis platforms.

Analyse Chemischer Reaktionen

Types of Reactions: rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the carboxylic acid group to an aldehyde.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group plays a crucial role in binding to these targets, while the piperidine ring provides structural stability. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Stereoisomers and Racemic Mixtures

  • Racemic Analogue : The racemic form, rac-(3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid , shares the same substituents but lacks enantiomeric purity. Stereochemical differences can significantly alter pharmacokinetics; for instance, the (3S,4R) enantiomer may exhibit superior target binding compared to its (3R,4S) counterpart in chiral environments .
  • Methyl Ester Derivative (Cis Isomer) : cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid methyl ester (CAS 612095-73-5) replaces the carboxylic acid with a methyl ester. This modification increases lipophilicity (logP ~2.8 vs. ~1.5 for the acid), enhancing membrane permeability but requiring metabolic hydrolysis for activation .

Substituent Variations on the Piperidine Core

  • Trans-Substituted Analogues: Compounds like trans-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid (CAS 1820583-11-6) replace the benzyl and 4-fluorophenyl groups with a propyl and imidazole substituent.
  • Boc-Protected Intermediate : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) introduces a Boc protecting group instead of benzyl. The Boc group increases molecular weight (305.37 g/mol vs. ~341.38 g/mol for the target compound) and solubility in organic solvents, making it a synthetic intermediate rather than a bioactive molecule .

Complex Heterocyclic Analogues

  • Indazole-Containing Derivative : (3S,4R)-1-[1-(2-Chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid (MW 457.88 g/mol) incorporates an indazole ring and chlorinated cyclopropylbenzene. These additions enhance molecular complexity and weight, likely improving target selectivity but complicating synthetic routes .

Key Research Findings

  • Stereochemical Impact : The (3S,4R) configuration in the target compound demonstrates 10-fold higher binding affinity to serotonin receptors compared to its racemic form in vitro .
  • Ester vs. Acid : The methyl ester analogue shows 50% higher cellular uptake in Caco-2 assays but requires enzymatic conversion to the carboxylic acid for activity .
  • Substituent Effects : Replacement of 4-fluorophenyl with imidazole reduces plasma protein binding (from 95% to 78%), suggesting improved free fraction availability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.